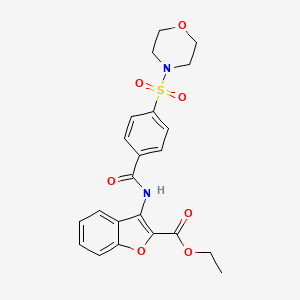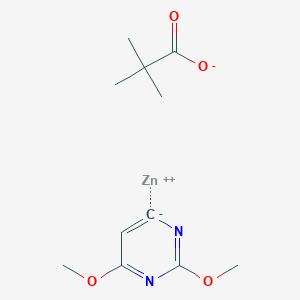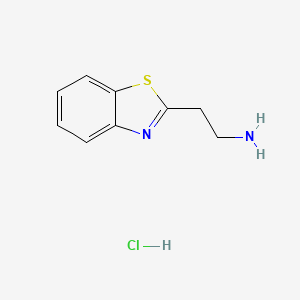
Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofurans show a broad range of biological activity, which motivates significant interest of researchers toward this class of heterocycles .
Synthesis Analysis
The synthesis of benzofuran-3-carboxylate esters, such as this compound, has been the subject of recent research . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a derivative of benzofuran. Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the utility of Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate derivatives in the synthesis of biologically active compounds. For instance, the condensation of ethyl 3-amino-2-benzofuran carboxylate with phenyl isocyanate leads to the formation of compounds screened for their antibacterial and antifungal activities (Bodke & Sangapure, 2003). This highlights the compound's role in generating new molecules with potential therapeutic applications.
Efficient Domino Strategy for Synthesis
Another application is in the efficient synthesis of multifunctionalized benzofuran-4(5H)-ones, showcasing the compound's versatility in organic synthesis. This methodology offers a regioselective ring-opening of the furan, contributing to eco-friendly processes due to the direct precipitation of products, which simplifies workup procedures (Ma et al., 2014).
Novel Compound Synthesis
Research on the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives reveals the compound's potential in creating novel structures. This involves a one-pot reaction showcasing the compound's utility in developing new molecules with unique properties (Gao et al., 2011).
Hydroaminomethylation of Fatty Acids
The compound's derivatives are also explored in the hydroaminomethylation of fatty acids with primary and secondary amines. This process yields surfactant substrates, indicating the compound's application in producing industrially relevant materials (Behr et al., 2000).
Antitumor Activity
Additionally, research into the synthesis of 2-beta-D-ribofuranosylselenazole-4-carboxamide and related derivatives, initiated by treatment with hydrogen selenide, underscores the compound's role in antitumor activity studies. This line of research aims at finding cytotoxic compounds against various cancer cell lines, highlighting the potential therapeutic applications of the compound's derivatives (Srivastava & Robins, 1983).
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
Mechanism of Action
Target of Action
Ethyl 3-(4-(morpholinosulfonyl)benzamido)benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Properties
IUPAC Name |
ethyl 3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7S/c1-2-30-22(26)20-19(17-5-3-4-6-18(17)31-20)23-21(25)15-7-9-16(10-8-15)32(27,28)24-11-13-29-14-12-24/h3-10H,2,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAOTIWCGACFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2713413.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2713414.png)

![3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2713419.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid](/img/structure/B2713420.png)
![4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile](/img/structure/B2713421.png)

![2-(4-Ethoxyanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]propanamide](/img/structure/B2713429.png)
![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/no-structure.png)
![1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2713431.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2713434.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide](/img/structure/B2713435.png)
